2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
The compound 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide is an intricate molecule that belongs to the class of quinoline derivatives. This compound is characterized by a combination of the quinoline core, a dioxolo structure, and an acetamide moiety, making it a potential candidate for diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide generally begins with the preparation of the quinoline scaffold. The quinoline core is typically synthesized via the Skraup synthesis or its modifications. Subsequently, the dioxolo group is introduced through the appropriate cyclization reactions. The tosylation of the quinoline derivative is performed using tosyl chloride in the presence of a base such as pyridine. Finally, the acetamide linkage is formed through the reaction of the tosylated intermediate with m-tolylamine and acetic anhydride under controlled temperature conditions.
Industrial Production Methods: : Industrial synthesis of this compound would likely employ optimized versions of the above synthetic routes. The process might involve continuous flow reactions, automated synthesis machines, and large-scale reactors to ensure efficient and high-yield production. The use of catalysts and green chemistry principles could be emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: : 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: : The compound may be oxidized to introduce additional functional groups or to form higher oxidation state derivatives.
Reduction: : Reduction reactions could be used to modify the quinoline core or other functional groups.
Substitution: : Nucleophilic substitution reactions may occur at various positions on the quinoline ring or the acetamide moiety.
Cyclization: : Intramolecular cyclization reactions could potentially yield novel fused ring systems.
Common Reagents and Conditions: : Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, nucleophiles like ammonia or amines, and bases such as sodium hydroxide.
Major Products: : The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.
Scientific Research Applications
Chemistry: : The unique structure of 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide makes it an interesting subject for research in organic synthesis and reaction mechanisms. Its synthesis and reactions can provide insights into the behavior of complex quinoline derivatives.
Biology and Medicine: : This compound could be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its structural features suggest it might interact with biological targets in unique ways, making it a candidate for drug development.
Industry: : In the industrial sector, this compound could find applications in the development of advanced materials, such as organic semiconductors or photoluminescent materials, due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism by which 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide exerts its effects is largely dependent on its interactions with molecular targets. In a biological context, it may inhibit specific enzymes or receptors, leading to its observed effects. For example, it might bind to DNA intercalation sites or interact with protein active sites, disrupting normal cellular processes.
Comparison with Similar Compounds
Comparison with Other Quinoline Derivatives: : Quinoline derivatives, such as quinine and chloroquine, have well-documented pharmacological activities. Compared to these, 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide may exhibit distinct biological activities due to its additional dioxolo and tosyl groups, which can influence its binding properties and stability.
List of Similar Compounds
Chloroquine: : An antimalarial drug with a quinoline core.
Quinine: : A natural alkaloid used to treat malaria.
Quinacrine: : A synthetic compound with antiprotozoal and antiviral activities.
While similar compounds share the quinoline backbone, this compound stands out due to its unique combination of substituents, which may confer novel properties and applications.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[7-(4-methylphenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6S/c1-16-6-8-19(9-7-16)35(31,32)24-13-28(14-25(29)27-18-5-3-4-17(2)10-18)21-12-23-22(33-15-34-23)11-20(21)26(24)30/h3-13H,14-15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIRPLUBKGHCHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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